REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5](=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[CH2:13]([OH:15])C.Cl.C[NH:18]O.N1C=CC=CC=1>C(#N)C>[CH2:9]([O:8][C:6](=[O:7])[C:5](=[N:18][O:15][CH3:13])[C:4]([O:3][CH2:1][CH3:2])=[O:12])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CNO
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen for approximately 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before cooling to ambient temperature
|
Type
|
STIRRING
|
Details
|
Stir at ambient temperature for approximately 48 hours
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mixture in vacuo to a wet, waxy white solid
|
Type
|
CUSTOM
|
Details
|
partition between 100 mL of EtOAc and 100 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with 3×100 mL portions of EtOAc
|
Type
|
WASH
|
Details
|
wash with 100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate down to a yellow oil
|
Type
|
CUSTOM
|
Details
|
Absorb the crude product onto silica gel 60 (Merck, 230-400 mesh)
|
Type
|
WASH
|
Details
|
elute with 4 L of a 9:1 hexanes
|
Type
|
CUSTOM
|
Details
|
Evaporate the eluent in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)=NOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.3 g | |
YIELD: PERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |